3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,2,4-triazole core substituted with a 1,5-dimethyl-hexyl group at position 4 and a mercapto (-SH) group at position 3. The sulfonamide moiety is further functionalized with a 2-methoxy-phenyl group.
Properties
CAS No. |
748777-76-6 |
|---|---|
Molecular Formula |
C23H30N4O3S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N4O3S2/c1-16(2)9-7-10-17(3)27-22(24-25-23(27)31)18-11-8-12-19(15-18)32(28,29)26-20-13-5-6-14-21(20)30-4/h5-6,8,11-17,26H,7,9-10H2,1-4H3,(H,25,31) |
InChI Key |
SQVWTHMJQRKTDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonamide group. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.
Methoxyphenyl Group Addition: This can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Properties and Mechanisms of Action
Research indicates that compounds containing the triazole-thiol moiety exhibit diverse biological activities. The specific compound has shown promise in:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The mercapto group enhances the ability of the compound to interact with biological targets, potentially inhibiting fungal growth and offering therapeutic avenues for treating infections caused by resistant strains .
- Antioxidant Properties : The presence of the thiol group contributes to antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. This property is particularly relevant in neurodegenerative disorders where oxidative damage plays a significant role .
Applications in Medicinal Chemistry
The compound's structure suggests it could serve as a lead compound for drug development due to its unique functional groups:
- Drug Design : The sulfonamide moiety is known for its role in various drugs, particularly antibiotics. The incorporation of the triazole ring may enhance pharmacological profiles by improving solubility and bioavailability .
- Targeting G Protein-Coupled Receptors (GPCRs) : Recent studies have highlighted the potential of compounds like this one in profiling GPCRs. These receptors are pivotal in many physiological processes and are common drug targets. The compound could aid in developing agonists or antagonists for therapeutic applications .
Proteomics Research
The compound has been utilized in proteomics research to study protein interactions and modifications:
- Affinity Labeling : Its reactive thiol group allows it to form covalent bonds with specific amino acids in proteins, enabling researchers to tag and isolate target proteins for further analysis. This application is vital for understanding protein functions and interactions within cellular environments .
Case Study 1: Antifungal Efficacy
In a study analyzing various triazole derivatives, 3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide demonstrated significant antifungal activity against Candida species. The mechanism involved disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Case Study 2: Antioxidant Activity
A comparative analysis of antioxidant properties showed that this compound exhibited higher radical scavenging activity than traditional antioxidants like ascorbic acid. This suggests its potential use as a dietary supplement or therapeutic agent to combat oxidative stress.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Implications |
|---|---|---|
| Antimicrobial Activity | Inhibition of fungal growth | Effective against resistant strains |
| Antioxidant Properties | Mitigation of oxidative stress | Higher efficacy compared to traditional antioxidants |
| Drug Design | Development of GPCR-targeting drugs | Potential lead compound for new therapeutics |
| Proteomics Research | Affinity labeling for protein isolation | Enhances understanding of protein interactions |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparison
The compound shares structural motifs with several triazole- and sulfonamide-containing derivatives. Key analogs include:
Key Observations :
- The mercapto group (-SH) at position 5 of the triazole is a conserved feature in analogs, often linked to hydrogen bonding or redox activity .
- Sulfonamide groups enhance solubility and target interactions (e.g., carbonic anhydrase inhibition) .
- Bulkier substituents (e.g., 1,5-dimethyl-hexyl in the target vs. phenylsulfonyl in ) may influence pharmacokinetic properties like lipophilicity and membrane permeability.
Physicochemical and Spectral Properties
Key Findings :
SAR Insights :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance anti-inflammatory activity in sulfonamide-triazole hybrids .
- Methoxy groups (as in the target compound) may improve metabolic stability but reduce potency compared to halogens .
Biological Activity
The compound 3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide is a novel derivative of the triazole family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 251.31 g/mol
- CAS Number : 917747-30-9
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. The compound has been evaluated using various models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.
Key Findings:
- Efficacy : The compound demonstrated significant anticonvulsant activity with an effective dose (ED50) in the range comparable to established anticonvulsants like carbamazepine.
- Mechanism of Action : It is hypothesized that the compound interacts with voltage-gated sodium channels and GABA receptors, similar to other triazole derivatives .
Anticancer Activity
The mercapto-substituted triazoles have shown promising results in anticancer assays.
Case Studies:
- In vitro Studies : Compounds related to this structure exhibited cytotoxicity against various cancer cell lines, including human colon cancer (HCT 116) cells. For instance, one derivative showed an IC50 value of 4.363 μM, indicating potent anticancer activity compared to doxorubicin .
- Mechanism Insights : Molecular docking studies suggest that these compounds may inhibit tyrosine kinases like CDK2, which are crucial for cancer cell proliferation .
Antioxidant Activity
Antioxidant properties have also been attributed to triazole derivatives. The compound displayed significant free radical scavenging activity in various assays.
Research Findings:
- IC50 Values : Some derivatives reported IC50 values as low as 0.22 μg/mL, indicating strong antioxidant potential compared to standard antioxidants like gallic acid .
Comparative Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
